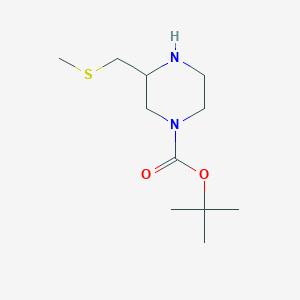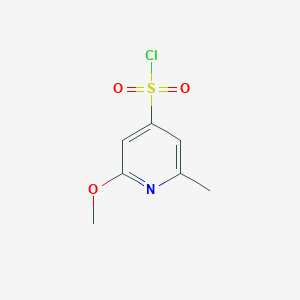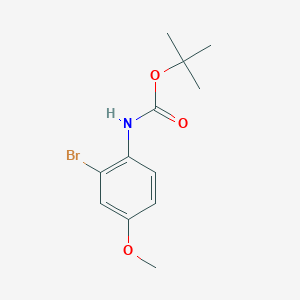![molecular formula C6H8O3S B13597804 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione](/img/structure/B13597804.png)
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione is a bicyclic compound containing a sulfur atom bridge. It is known for its unique structure and reactivity, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione typically involves the oxidation of 2-thiabicyclo[2.2.1]heptane. One common method is treating 2-thiabicyclo[2.2.1]heptane with hydrogen peroxide, which results in the formation of diastereomeric sulfoxides. These sulfoxides can then be further oxidized using peracetic acid to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peracetic acid are commonly used oxidizing agents for this compound.
Substitution: Halogenation reactions could be performed using reagents like bromine or chlorine.
Major Products Formed
Oxidation: The major product formed from the oxidation of 2-thiabicyclo[2.2.1]heptane is this compound.
Reduction and Substitution: Specific products from reduction and substitution reactions would depend on the reagents and conditions used.
Scientific Research Applications
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of sulfur-containing bicyclic compounds.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its potential medicinal properties is ongoing.
Industry: It could be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione involves its reactivity with oxidizing agents. The sulfur atom in the bicyclic structure is particularly reactive, allowing for the formation of sulfoxides and sulfones through oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
2-Thiabicyclo[2.2.1]heptane: The precursor to 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with nitrogen atoms in the bridge, used in different chemical reactions.
Uniqueness
2lambda6-Thiabicyclo[22
Properties
Molecular Formula |
C6H8O3S |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
2,2-dioxo-2λ6-thiabicyclo[2.2.1]heptan-6-one |
InChI |
InChI=1S/C6H8O3S/c7-5-1-4-2-6(5)10(8,9)3-4/h4,6H,1-3H2 |
InChI Key |
ITNLPICSBLJTHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1S(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacid](/img/structure/B13597730.png)
![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)




![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)

![(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13597792.png)


![{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)


